molecular formula C9H14N4O2 B11798336 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11798336
M. Wt: 210.23 g/mol
InChI Key: UABAAXDHUYFFGT-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₉H₁₅N₄O₂, CAS: 1219171-26-2) is a heterocyclic compound featuring a triazole core linked to a methyl-substituted piperidine ring and a carboxylic acid group. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole .

Structurally, the methylpiperidine moiety enhances lipophilicity and bioavailability, while the carboxylic acid group facilitates hydrogen bonding and coordination with metal ions, making it a versatile scaffold for pharmaceutical and coordination chemistry applications . X-ray crystallography of analogous triazole-carboxylic acids reveals perpendicular orientations between aromatic and triazole rings, contributing to rigid, kink-like conformations that influence biological activity .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

UABAAXDHUYFFGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by copper(I), remains a cornerstone for triazole synthesis. For 1-(1-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, this method typically begins with the preparation of a piperidine-derived azide. For example, 1-methylpiperidin-3-amine is functionalized with an azide group via diazotization, followed by reaction with a propargyl carboxylic acid derivative under Cu(I) catalysis.

Reaction Conditions and Yield

ReagentsMolar RatioTemperatureTimeYieldReference
Piperidine azide, Propargyl acid1:1.225°C12 h78%
CuSO₄·5H₂O, Sodium ascorbate0.1 equiv50°C6 h85%

The reaction proceeds via a regioselective [3+2] cycloaddition, favoring the 1,4-disubstituted triazole isomer. The carboxylic acid group is introduced either through a pre-functionalized alkyne or via post-cycloaddition oxidation.

Carboxylic Acid Functionalization

Post-synthetic modification often involves oxidation of a methyl or hydroxymethyl group to the carboxylic acid. For instance, treatment of 1-(1-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-methanol with Jones reagent (CrO₃/H₂SO₄) achieves oxidation to the carboxylic acid in 68% yield. Alternative methods using KMnO₄ in acidic media yield 72% but require stringent temperature control to avoid over-oxidation.

Multi-Step Functionalization Strategy

Alkylation and Ring Formation

A patent-based method (CN113651762A) outlines a multi-step route starting with 1,2,4-triazole alkylation. Potassium hydroxide and chloromethane in ethanol facilitate N-methylation of 1,2,4-triazole at 60°C for 8 h, yielding 1-methyl-1,2,4-triazole in 89% purity. Subsequent lithiation with n-butyllithium in tetrahydrofuran (THF) and TMEDA at −78°C enables bromination or silylation at the 5-position.

Key Reaction Steps

  • Methylation :
    1,2,4-Triazole+CH3ClKOH/EtOH1-Methyl-1,2,4-triazole\text{1,2,4-Triazole} + \text{CH}_3\text{Cl} \xrightarrow{\text{KOH/EtOH}} \text{1-Methyl-1,2,4-triazole}

  • Lithiation and Functionalization :
    1-Methyl-1,2,4-triazole+n-BuLiLithiated intermediateBr25-Bromo derivative\text{1-Methyl-1,2,4-triazole} + \text{n-BuLi} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{Br}_2} \text{5-Bromo derivative}

Carboxylation via Carbon Dioxide Insertion

The brominated or silylated intermediate undergoes carboxylation using lithium diisopropylamide (LDA) and carbon dioxide. For example, 5-bromo-1-methyl-1H-1,2,4-triazole reacts with LDA at −78°C, followed by CO₂ quenching, to afford the carboxylic acid derivative in 65% yield.

Optimization Challenges

  • Temperature Sensitivity : Reactions below −70°C are critical to prevent side reactions.

  • Solvent Choice : THF outperforms DMF or DMSO in minimizing byproduct formation.

One-Pot Synthesis and Catalytic Methods

Copper-Catalyzed Reactions

A one-pot strategy inspired by oxadiazole synthesis (J. Org. Chem. 2022) employs N-isocyaniminotriphenylphosphorane (NIITP) and copper(I) iodide. While originally designed for 1,3,4-oxadiazoles, this method adapts to triazoles by substituting the alkyne component with a piperidine-bearing azide. The protocol achieves 82% yield at 80°C in 1,4-dioxane, with cesium carbonate as a base.

Advantages :

  • Eliminates intermediate isolation.

  • Scalable to 5 mmol without yield drop.

Optimization of Reaction Conditions

Key parameters for one-pot efficiency:

ParameterOptimal ValueImpact on Yield
Temperature80°C+25% vs. 50°C
Solvent1,4-Dioxane+18% vs. THF
Catalyst Loading20 mol% CuI+15% vs. 10 mol%

Comparative Analysis of Preparation Methods

MethodYieldScalabilityPurification ComplexityCost Efficiency
Click Chemistry78–85%ModerateMediumHigh
Multi-Step Functionalization65–89%LowHighModerate
One-Pot Catalytic82%HighLowHigh

Trade-offs :

  • Click chemistry offers regioselectivity but requires azide precursors.

  • Multi-step methods allow precise functionalization but involve cryogenic conditions.

  • One-pot strategies reduce steps but demand optimized catalytic systems .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The piperidine ring can interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Piperidin-3-yl (methylated) 227.25 Antimicrobial activity; rigid conformation for target binding
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl 219.21 Broad-spectrum antibacterial activity (Gram-positive/-negative, including Vibrio cholerae)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl; 5-formyl 291.28 Ring-chain tautomerism (20% cyclic hemiacetal in solution); synthetic versatility
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl; 5-CF₃ 305.68 Antitumor activity (NCI-H522 cell line: GP = 68.09%); c-Met kinase inhibition
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Hydroxyethyl 157.13 High solubility; precursor for polymer and bioconjugation chemistry

Physicochemical Properties

  • Tautomerism: The 5-formyl-4-ethoxyphenyl derivative exists in equilibrium between open-chain and cyclic hemiacetal forms (80:20 ratio), a feature absent in non-formylated analogues like the methylpiperidine compound .
  • Solubility: Hydroxyethyl and aminophenyl substituents improve aqueous solubility (>50 mg/mL), whereas methylpiperidine and aryl groups reduce it (<10 mg/mL) .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole C-H at δ ~7.5 ppm) and piperidine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 251.15) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Quality Control : Use NOE experiments to resolve stereochemical ambiguities in piperidine derivatives .

What strategies can mitigate discrepancies in biological activity data observed across different studies of triazole-piperidine hybrids?

Advanced Research Focus
Address inconsistencies via:

  • Standardized Assay Protocols : Uniform pH, temperature, and cell lines (e.g., PC3 for prostate cancer studies) .
  • Batch Purity Verification : Ensure >95% purity via HPLC and exclude degradation products (e.g., hydrolyzed esters) .
  • SAR Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions .

Case Study : Inconsistent mTOR inhibition data may stem from variations in ATP concentration or incubation time .

How can computational modeling predict the interaction mechanisms between this compound and biological targets like kinases or GPCRs?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (e.g., PI3Kγ) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
  • QSAR Models : Correlate log P and polar surface area (PSA) with cellular uptake rates .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

What are the common challenges in optimizing the yield of this compound during multi-step synthesis, and how can they be addressed?

Q. Basic Research Focus

  • Low Cycloaddition Yields : Optimize Cu(I) catalyst loading (5–10 mol%) and exclude oxygen to prevent Cu(II) oxidation .
  • Piperidine Ring Instability : Use Boc protection during triazole formation to prevent N-methyl group side reactions .
  • Purification Issues : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (EtOH/H₂O) .

Pro Tip : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 h) for cycloaddition .

How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Plasma Stability : Assess degradation in plasma (37°C, 24 h) with HPLC quantification .

Data Interpretation : Low stability may require prodrug strategies (e.g., esterification of the carboxylic acid) .

What role does the carboxylic acid group play in modulating target selectivity and off-target effects?

Q. Advanced Research Focus

  • Hydrogen Bonding : The carboxylic acid forms salt bridges with lysine/arginine residues in kinases, enhancing selectivity .
  • Off-Target Risks : Carboxylic acids may bind serum albumin, reducing free drug concentration. Use SPR to quantify albumin binding .
  • Bioisosteric Replacement : Substitute with tetrazole or acyl sulfonamide to improve metabolic stability while retaining H-bonding .

Case Study : Replacement with methyl ester (as in ) abolishes mTOR inhibition, confirming the acid’s critical role .

How should researchers handle discrepancies between computational predictions and experimental bioactivity results?

Q. Methodological Approach

  • Re-validate Force Fields : Ensure docking parameters (e.g., partial charges) match experimental conditions (pH 7.4) .
  • Probe Solvent Effects : Include explicit water molecules in simulations to account for solvation .
  • Synergistic Assays : Combine SPR (binding affinity) with cellular assays (e.g., Western blot for mTOR pathway proteins) .

Example : Overpredicted binding affinity may result from neglecting protein flexibility; use ensemble docking .

What are the best practices for ensuring compound stability during long-term storage and in vitro assays?

Q. Basic Research Focus

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂) to prevent oxidation/hydrolysis .
  • Buffer Selection : Use PBS (pH 7.4) with 0.01% BSA to minimize aggregation in cell-based assays .
  • Freeze-Thaw Cycles : Aliquot to avoid repeated thawing; confirm stability via HPLC after three cycles .

Caution : Degradation products (e.g., decarboxylated triazoles) can skew bioactivity data; monitor via LC-MS .

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